molecular formula C11H15NO B053491 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 118298-16-1

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B053491
M. Wt: 177.24 g/mol
InChI Key: ZNWNWWLWFCCREO-UHFFFAOYSA-N
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Patent
US08168412B2

Procedure details

Into a flask containing 300 mg of a substrate 7-methoxy-2-tetralone, 460 mg of D-glucose, 3 mg of NAD+, 3 ml of 1 M phosphate buffer solution (with a pH of 7), 910 mg of L-alanine, and 4.0 mg of pyridoxal phosphate, 6 ml of the bacterial suspension were poured, and then deionized water was added so that total volume was 30 ml. The resultant product was stirred at 30° C. for 25 hours while being adjusted to a pH of 6.8 by drippage of 5 N aqueous solution of sodium hydroxide. After the reaction, 7-methoxy-2-aminotetraline produced in the reaction liquid was analyzed under the following HPLC conditions, whereby the rate of conversion and optical purity were measured. In the result, it was found that 7-methoxy-2-aminotetraline was produced, but in such a small amount that the rate of conversion into 7-methoxy-2-aminotetraline was 1.5%. The absolute configuration of 7-methoxy-2-aminotetraline was (S), and the optical purity was 74.1% e.e.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
300 mg
Type
reactant
Reaction Step Eight
Quantity
460 mg
Type
reactant
Reaction Step Eight
Name
Quantity
3 mg
Type
reactant
Reaction Step Eight
Quantity
3 mL
Type
reactant
Reaction Step Eight
Quantity
910 mg
Type
reactant
Reaction Step Eight
Quantity
4 mg
Type
reactant
Reaction Step Eight
[Compound]
Name
bacterial suspension
Quantity
6 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][C:9](=O)[CH2:10]2)=[CH:5][CH:4]=1.O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C=[N+:30]([C@@H]2O[C@H](COP(OP(OC[C@H]3O[C@@H](N4C5N=CN=C(N)C=5N=C4)[C@H](O)[C@@H]3O)(O)=O)(O)=O)[C@@H](O)[C@H]2O)C=C(C(N)=O)C=1.P([O-])([O-])([O-])=O.N[C@H](C(O)=O)C.CC1N=CC(COP(O)(O)=O)=C(C=O)C=1O.[OH-].[Na+].COC1C=C2C(CCC(N)C2)=CC=1>O>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][C@H:9]([NH2:30])[CH2:10]2)=[CH:5][CH:4]=1 |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)N
Step Six
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
300 mg
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)=O
Name
Quantity
460 mg
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
3 mg
Type
reactant
Smiles
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN=C5N)O)O)O)O)C(=O)N
Name
Quantity
3 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Name
Quantity
910 mg
Type
reactant
Smiles
N[C@@H](C)C(=O)O
Name
Quantity
4 mg
Type
reactant
Smiles
CC1=C(C(=C(C=N1)COP(=O)(O)O)C=O)O
Name
bacterial suspension
Quantity
6 mL
Type
reactant
Smiles
Step Nine
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were poured
ADDITION
Type
ADDITION
Details
was added so that total volume was 30 ml
CUSTOM
Type
CUSTOM
Details
produced in the reaction liquid
CUSTOM
Type
CUSTOM
Details
was produced

Outcomes

Product
Name
Type
Smiles
COC1=CC=C2CC[C@@H](CC2=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08168412B2

Procedure details

Into a flask containing 300 mg of a substrate 7-methoxy-2-tetralone, 460 mg of D-glucose, 3 mg of NAD+, 3 ml of 1 M phosphate buffer solution (with a pH of 7), 910 mg of L-alanine, and 4.0 mg of pyridoxal phosphate, 6 ml of the bacterial suspension were poured, and then deionized water was added so that total volume was 30 ml. The resultant product was stirred at 30° C. for 25 hours while being adjusted to a pH of 6.8 by drippage of 5 N aqueous solution of sodium hydroxide. After the reaction, 7-methoxy-2-aminotetraline produced in the reaction liquid was analyzed under the following HPLC conditions, whereby the rate of conversion and optical purity were measured. In the result, it was found that 7-methoxy-2-aminotetraline was produced, but in such a small amount that the rate of conversion into 7-methoxy-2-aminotetraline was 1.5%. The absolute configuration of 7-methoxy-2-aminotetraline was (S), and the optical purity was 74.1% e.e.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
300 mg
Type
reactant
Reaction Step Eight
Quantity
460 mg
Type
reactant
Reaction Step Eight
Name
Quantity
3 mg
Type
reactant
Reaction Step Eight
Quantity
3 mL
Type
reactant
Reaction Step Eight
Quantity
910 mg
Type
reactant
Reaction Step Eight
Quantity
4 mg
Type
reactant
Reaction Step Eight
[Compound]
Name
bacterial suspension
Quantity
6 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][C:9](=O)[CH2:10]2)=[CH:5][CH:4]=1.O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C=[N+:30]([C@@H]2O[C@H](COP(OP(OC[C@H]3O[C@@H](N4C5N=CN=C(N)C=5N=C4)[C@H](O)[C@@H]3O)(O)=O)(O)=O)[C@@H](O)[C@H]2O)C=C(C(N)=O)C=1.P([O-])([O-])([O-])=O.N[C@H](C(O)=O)C.CC1N=CC(COP(O)(O)=O)=C(C=O)C=1O.[OH-].[Na+].COC1C=C2C(CCC(N)C2)=CC=1>O>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][C@H:9]([NH2:30])[CH2:10]2)=[CH:5][CH:4]=1 |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)N
Step Six
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
300 mg
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)=O
Name
Quantity
460 mg
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
3 mg
Type
reactant
Smiles
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN=C5N)O)O)O)O)C(=O)N
Name
Quantity
3 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Name
Quantity
910 mg
Type
reactant
Smiles
N[C@@H](C)C(=O)O
Name
Quantity
4 mg
Type
reactant
Smiles
CC1=C(C(=C(C=N1)COP(=O)(O)O)C=O)O
Name
bacterial suspension
Quantity
6 mL
Type
reactant
Smiles
Step Nine
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were poured
ADDITION
Type
ADDITION
Details
was added so that total volume was 30 ml
CUSTOM
Type
CUSTOM
Details
produced in the reaction liquid
CUSTOM
Type
CUSTOM
Details
was produced

Outcomes

Product
Name
Type
Smiles
COC1=CC=C2CC[C@@H](CC2=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.